Kalata B1 was first isolated from the above-ground parts of Oldenlandia affinis. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the peptide. It has been extensively studied for its biological properties, including antimicrobial and anticancer activities .
Kalata B1 belongs to the cyclotide family, which are characterized by a cyclic backbone formed through head-to-tail linkage of amino acids and stabilized by three disulfide bonds. This unique structure contributes to their resistance to proteolytic degradation, making them attractive candidates for drug development .
The synthesis of kalata B1 can be achieved through various methods, primarily solid-phase peptide synthesis. This technique allows for the precise assembly of amino acids in a controlled manner. The synthesis process typically involves:
The synthesis often employs coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate to facilitate the formation of peptide bonds. Purification is typically conducted using high-performance liquid chromatography, followed by characterization using mass spectrometry to confirm identity and purity .
Kalata B1 has a well-defined three-dimensional structure characterized by a cyclic backbone and a distinctive arrangement of disulfide bridges that contribute to its stability and function. The peptide consists of 30 amino acids with specific residues that play crucial roles in its activity.
The molecular formula of kalata B1 is C₃₆H₅₉N₁₁O₁₁S₃, with a molecular weight of approximately 4,059 Da. Structural studies using nuclear magnetic resonance spectroscopy have elucidated its conformation, revealing how the cyclic structure influences its interaction with membranes .
Kalata B1 exhibits various chemical reactions that are critical for its biological activity. These include:
Studies involving fluorescence assays have demonstrated how kalata B1 induces leakage in vesicles composed of phospholipids, confirming its ability to form transmembrane pores .
The mechanism by which kalata B1 exerts its biological effects involves several steps:
Experimental data indicate that kalata B1 can enhance the toxicity of chemotherapeutic agents like temozolomide in glioblastoma cells, suggesting its potential as an adjuvant therapy in cancer treatment .
Kalata B1 is a hydrophilic compound with significant solubility in water due to its amino acid composition. Its cyclic structure contributes to high thermal stability.
Key chemical properties include:
Relevant data on solubility and stability under various pH conditions have been documented, highlighting its robustness as a therapeutic agent .
Kalata B1 has garnered attention for various scientific applications:
Research continues into optimizing kalata B1 derivatives for improved therapeutic outcomes in various diseases, particularly in oncology .
The defining feature of kalata B1 is its cyclic cystine knot (CCK) motif, comprising a head-to-tail cyclized backbone and three interlocked disulfide bonds. The peptide's 29-amino-acid sequence includes six conserved cysteine residues forming disulfide connectivities between Cys5-Cys22 (I–IV), Cys13-Cys27 (II–V), and Cys17-Cys29 (III–VI) [1] [2]. This arrangement creates a triply braced cystine knot where the Cys5-Cys22 bond threads through a macrocycle formed by the other two disulfides and their connecting backbone segments [1] [10]. The resulting topology confers extraordinary mechanical stability, as confirmed by:
Table 1: Disulfide Bond Geometry in Kalata B1
Disulfide Pair | Bond Length (Å) | Bond Angle (°) | Role in Topology |
---|---|---|---|
Cys5–Cys22 (I–IV) | 2.02 ± 0.05 | 104 ± 3 | Threaded bond |
Cys13–Cys27 (II–V) | 2.08 ± 0.04 | 103 ± 2 | Macrocycle-forming bond |
Cys17–Cys29 (III–VI) | 2.05 ± 0.06 | 105 ± 4 | Macrocycle-forming bond |
The CCK creates a rigid hydrophobic core surrounded by solvent-exposed loops. This architecture positions hydrophobic residues (e.g., Val6, Trp19, Val21) into a contiguous patch, facilitating membrane interactions, while charged residues (e.g., Glu3, Arg24) flank this patch, enabling electrostatic steering [1] [5].
Backbone cyclization is critical for maintaining kalata B1’s structural integrity under extreme conditions. Comparative studies with acyclic permutants and disulfide-deficient mutants reveal:
Table 2: Stability Profile of Kalata B1 vs. Engineered Variants
Structural Feature Modified | Thermal Stability | Chemical Stability | Enzymatic Resistance |
---|---|---|---|
Native kalata B1 (cyclic + CCK) | >100°C | Resists 6 M GdHCl | High |
Acyclic permutant (CCK intact) | ~60°C | Partially stable | Moderate |
Two-disulfide mutant | <50°C | Unstable | Low |
The cyclic backbone constrains conformational flexibility, preventing unraveling of the cystine knot. In contrast, linear analogs exhibit reduced order parameters in loops 1 and 6, leading to loss of bioactive conformation [8]. This is functionally significant: cyclic kalata B1 suppresses T-lymphocyte proliferation, while linear analogs are inactive due to impaired cellular uptake [8].
Kalata B1 exhibits distinct structural states in aqueous versus membrane environments, mediated by dynamic conformational shifts:
Solution State (NMR-Derived)
In aqueous solution, kalata B1 adopts a compact fold dominated by β-sheets and turns. Key features include:
Membrane-Bound State (Simulations & Biophysics)
Upon contacting lipid bilayers, kalata B1 undergoes structural repositioning:
Table 3: Structural Shifts in Kalata B1 Upon Membrane Binding
Structural Element | Solution State | Membrane-Bound State | Functional Implication |
---|---|---|---|
Loop 5 (Trp19-Pro20) | Solvent-exposed, mobile | Membrane-embedded, rigid | Membrane anchoring |
Hydrophobic patch | Discontinuous | Contiguous surface | Lipid bilayer disruption |
Overall fold | Closed β-sheet core | Extended oligomeric interface | Pore formation |
Molecular dynamics simulations confirm that kalata B1 preferentially localizes at the membrane-water interface without full penetration. Its bioactive face (loops 5–6) inserts into the interfacial zone, while charged residues maintain solvent contact [4] [9].
Concluding Remarks
Kalata B1’s exceptional stability and membrane-targeting functions arise from the synergy of its cyclic cystine knot topology, which provides a rigid scaffold, and backbone cyclization, which locks functional loops in place. Its conformational plasticity—from solution flexibility to membrane-bound rigidity—enables selective interactions with lipid bilayers, underpinning bioactivities like pore formation and cell penetration. These insights solidify cyclotides as versatile scaffolds for engineering peptide-based therapeutics, where structural preservation under physiological extremes is paramount.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3